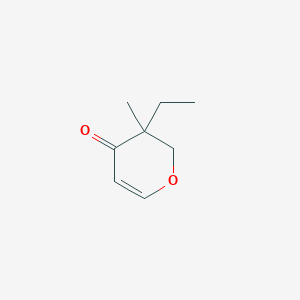

3-乙基-3-甲基-2,3-二氢-4H-吡喃-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyran derivatives often involves condensation reactions, cycloaddition, or multi-component reactions, which can be enhanced by catalysts or specific reaction conditions. For instance, a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation presents a facile, efficient, and environment-friendly protocol through the convenient ultrasound-mediated condensation of amine with dehydroacetic acid (Wang et al., 2011). Similarly, the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation showcases an efficient method involving aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine (Hassanabadi et al., 2016).

Molecular Structure Analysis

The molecular structure of pyran derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate reveals its conformation and the spatial arrangement of substituents (He, 2010).

Chemical Reactions and Properties

Pyran derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic systems. The reactivity is often influenced by the substituents on the pyran ring and the reaction conditions. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds leads to the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing the compound's versatility in forming different heterocyclic systems (Shandala et al., 1984).

Physical Properties Analysis

The physical properties of pyran derivatives, such as melting point, boiling point, solubility, and crystalline structure, are essential for their application in various fields. These properties are determined by the molecular structure and the presence of functional groups. For instance, the synthesis, spectral, structural, and computational studies of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate provide valuable insights into the compound's physical characteristics (Kumar et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one and its derivatives, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are crucial for their potential applications. These properties are influenced by the compound's molecular structure and the electronic effects of substituents. Research on the synthesis and crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate sheds light on the compound's chemical behavior and reactivity patterns (Xiao-lon, 2015).

科学研究应用

功能化衍生物的合成

单氟代4-H-吡喃衍生物:从乙基2-氟乙酰乙酸酯、马来酸二腈和芳香醛经过一锅法反应合成3-氟-2,3-二氢-4H-吡喃衍生物已经得到证明。这个过程由NaOH催化,可以高效合成功能多样的衍生物(Xiao-ling Xu et al., 2015)。

吡喃-嘧啶和γ-吡喃的合成:通过多组分反应合成了乙酸乙酯6-氨基-5-氰基-2-甲基-4-芳基-4H-吡喃-3-羧酸酯,并将其转化为吡喃[2,3-d]嘧啶,展示了合成复杂吡喃衍生物的途径,具有潜在的抗氧化活性(K. El-bayouki等,2014)。

超声波辐照合成:在超声波辐照下合成4-羟基-6-甲基-3-(1-(苯亚胺)乙基)-2H-吡喃-2-酮衍生物的新方法提供了一种高效、环保的替代传统方法的选择(Huiyan Wang et al., 2011)。

腐蚀抑制和材料科学应用

- 抗腐蚀性能:吡喃-2-酮衍生物在酸性介质中显示出作为轻钢腐蚀抑制剂的显著潜力。该研究展示了这些化合物在保护金属表面方面的效率,表明在材料科学中具有实际应用(A. El Hattak et al., 2021)。

理论和计算研究

- 超分子组装的DFT分析:使用密度泛函理论(DFT)计算对取代吡喃衍生物进行理论表征。这项研究提供了固态中分子组装的见解,并有助于理解这类化合物的化学性质(Bushra Chowhan et al., 2020)。

作用机制

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is primarily related to its antioxidant activity . The hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the compound’s moiety is the key factor for its antioxidant activity .

未来方向

The future directions for research on 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one could involve further exploration of its antioxidant properties and the potential applications of these properties in various fields . Additionally, more research could be conducted to understand the exact source of antioxidant activity of Maillard reaction intermediates .

属性

IUPAC Name |

3-ethyl-3-methyl-2H-pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)6-10-5-4-7(8)9/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHURAIRFNNKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC=CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)